Saframycin Ad-1

Description

Contextualizing Saframycin Ad-1 as a Member of the Tetrahydroisoquinoline Antibiotic Family

This compound is a notable member of the saframycin family, which belongs to the larger class of tetrahydroisoquinoline (THIQ) alkaloids. researchgate.netresearchgate.net This family of natural products is recognized for its complex and densely functionalized pentacyclic framework. researchgate.net The THIQ alkaloid family, which includes the saframycins, safracins, jorunnamycins, and renieramycins, are significant as potent antitumor antibiotics. researchgate.net

The core structure of these compounds is biosynthesized by non-ribosomal peptide synthetases (NRPS). researchgate.net A key characteristic of their biological activity is the ability to alkylate DNA. This is achieved through the formation of an electrophilic iminium species, which is generated from either an aminonitrile or a hemiaminal group at the C21 position. researchgate.net

Saframycins, along with related compounds like ecteinascidin 743, are classified as bis-tetrahydroisoquinoline alkaloids, sharing a complex core skeleton composed of two THIQ units. researchgate.net These natural products have garnered significant attention for their antiproliferative and antimicrobial activities. researchgate.net The structural complexity and biological activity of the THIQ family have made them important subjects of study in medicinal chemistry and drug discovery. rsc.orgresearchgate.net Saframycin A, a prominent member of the family, is produced by Streptomyces lavendulae and its core structure is similar to that of the potent antitumor drug, ecteinascidin 743. nih.gov

Historical Context of Saframycin Discovery and Initial Characterization

The discovery of the saframycin group of antitumor antibiotics came at a time when the discovery of new classes of biologically active compounds from actinomycetes was thought to be diminishing. nih.gov The saframycins were identified as satellite antibiotics, produced in very small quantities alongside streptothricin (B1209867) by a strain of Streptomyces lavendulae. nih.gov

Initial research and characterization efforts were spurred by their potential as antitumor agents. nih.gov A significant breakthrough in the production of saframycin A was the discovery that adding cyanide to the culture broth markedly increased its yield. nih.gov This finding was crucial for obtaining sufficient quantities for further study. nih.gov

The isolation and characterization of various saframycin congeners, including saframycins A, B, C, D, and E, were first reported in the late 1970s. The chemical and biological properties of these compounds suggested a relationship with the ecteinascidin series of compounds. pnas.org Subsequent research focused on elucidating their complex structures and understanding their mechanism of action, which involves the alkylation of DNA. researchgate.netnih.gov The development of synthetic routes to the saframycin core has been a significant area of research, leading to the creation of analogs with potentially enhanced properties. pnas.org

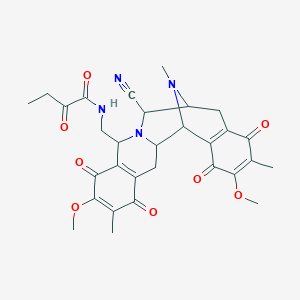

Structure

3D Structure

Properties

CAS No. |

107140-33-0 |

|---|---|

Molecular Formula |

C30H32N4O8 |

Molecular Weight |

576.6 g/mol |

IUPAC Name |

N-[(12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-oxobutanamide |

InChI |

InChI=1S/C30H32N4O8/c1-7-20(35)30(40)32-11-19-21-14(24(36)12(2)28(41-5)26(21)38)9-17-23-22-15(25(37)13(3)29(42-6)27(22)39)8-16(33(23)4)18(10-31)34(17)19/h16-19,23H,7-9,11H2,1-6H3,(H,32,40) |

InChI Key |

GGGQHIDQYVATGY-UHFFFAOYSA-N |

SMILES |

CCC(=O)C(=O)NCC1C2=C(CC3N1C(C4CC5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)C#N)C(=O)C(=C(C2=O)OC)C |

Canonical SMILES |

CCC(=O)C(=O)NCC1C2=C(CC3N1C(C4CC5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)C#N)C(=O)C(=C(C2=O)OC)C |

Synonyms |

saframycin Ad-1 saframycin-Ad-1 |

Origin of Product |

United States |

Isolation and Derivation of Saframycin Ad 1

Microbial Origin and Natural Production of Saframycins

The saframycin family of antibiotics, including Saframycin Ad-1, is predominantly produced by actinomycetes, with Streptomyces lavendulae identified as a key natural producer researchgate.netnih.govnih.govjst.go.jpnih.govfrontiersin.org. Specific strains, such as Streptomyces lavendulae No. 314 and NRRL 11002, have been extensively studied for their capacity to generate these compounds nih.govjst.go.jpnih.gov. The biosynthesis of Saframycin A, a well-characterized member of this class, involves the assembly of its core structure from amino acid precursors, including L-alanine, glycine (B1666218), and two molecules of L-tyrosine, with methyl groups originating from methionine oup.comnih.gov. The fundamental quinone skeleton is formed through the condensation of two tyrosine molecules nih.gov. While Streptomyces species are primary producers of saframycins, related compounds known as safracins have been isolated from bacteria such as Pseudomonas fluorescens and Pseudomonas poae nih.govmdpi.comgoogle.com.

Semisynthetic Approaches to this compound

The scientific literature available on this compound and its related analogues predominantly details their isolation and production via biosynthetic routes, including directed biosynthesis. While other saframycin derivatives have been explored through semisynthetic modifications, the specific literature retrieved does not extensively describe direct semisynthetic approaches targeting this compound itself. The primary methods for obtaining this compound and its analogues have been through natural fermentation and directed biosynthesis strategies researchgate.netjst.go.jpnih.govjst.go.jpgoogle.comgoogle.com.

Directed Biosynthesis of this compound and Related Analogues

Significant advancements in obtaining this compound and a series of related compounds, such as Saframycins Y3, Yd-1, Yd-2, Y2b, and Y2b-d, have been achieved through directed biosynthesis researchgate.netjst.go.jpnih.govjst.go.jpgoogle.comgoogle.com. This technique typically employs resting cells of the producing microorganism, Streptomyces lavendulae No. 314, often in conjunction with specific supplements added to the culture medium researchgate.netjst.go.jpnih.govjst.go.jpgoogle.comgoogle.com. The structural elucidation of these newly derived saframycins was accomplished by comparing their spectral data, including UV, IR, and NMR (¹H and ¹³C), with the established spectral characteristics of Saframycin A researchgate.netjst.go.jpnih.govjst.go.jp. Notably, this compound has been identified and characterized as 26-homosaframycin A researchgate.netjst.go.jpnih.govjst.go.jp. The intricate pentacyclic core of saframycins is biosynthetically assembled by a nonribosomal peptide synthetase (NRPS) system, which is responsible for the construction of the complex tetrapeptidyl skeleton nih.govoup.comebi.ac.ukresearchgate.net. Furthermore, research has explored the engineering of microbial strains to produce related analogues, such as SFM-Y3, by manipulating their biosynthetic pathways, underscoring the potential for generating structural diversity nih.gov.

Table 1: Saframycin Analogues Produced via Directed Biosynthesis

| Saframycin Analogue | Description / Relation to Saframycin A |

| This compound | 26-homosaframycin A |

| Saframycin Y3 | 25-deoxy-25-aminosaframycin A |

| Saframycin Yd-1 | 26-homosaframycin Y3 |

| Saframycin Yd-2 | 26-demethylsaframycin Y3 |

| Saframycin Y2b | Dimer of Saframycin Y3 |

| Saframycin Y2b-d | Dimer of Saframycin Yd-1 |

Biosynthetic Pathways of Saframycin Ad 1 and Congeners

Precursor Incorporation and Metabolic Origins

The foundational structure of Saframycin Ad-1 is built from specific amino acid precursors, with methionine playing a crucial role in methylation steps.

Feeding experiments with isotopically labeled precursors have elucidated the origin of this compound's core structure. It is established that the backbone of Saframycin A (SFM-A), a close congener, is derived from one alanine (B10760859) (Ala), one glycine (B1666218) (Gly), and two tyrosine (Tyr) residues nih.govpsu.edunih.gov. Specifically, two molecules of tyrosine condense to form the basic ring system of Saframycin A nih.gov. Feeding experiments with [1-13C]tyrosine confirmed the specific labeling of carbons C-11 and C-21 in Saframycin A nih.gov. Alanine and glycine serve as precursors for the pyruvoyl amide side chain of Saframycin A nih.gov. Methionine is the direct source of the two O-methyl groups, two C-methyl groups, and one N-methyl group present in the molecule nih.gov.

Methylation is a critical modification in Saframycin biosynthesis. For saframycin MX1, a related compound, an O-methyltransferase, SafC, has been characterized, which catalyzes the 4'-O-methylation of L-dopa, suggesting this as a first committed step in its biosynthesis nih.govasm.org. Another methyltransferase, SfmM2, along with sfmM3 and sfmD, is involved in the synthesis of 3-hydroxy-5-methyl-4-O-methyl-tyrosine (3h5mOmeTyr), a building block for Saframycin and safracin, with SfmM2 likely responsible for the C5 methylation and SfmM3 for O-methylation of the tyrosine phenol (B47542) group sci-hub.se. The exact temporal order of these methylation steps was not fully elucidated in earlier studies sci-hub.se.

Nonribosomal Peptide Synthetase (NRPS) Systems

The core peptide scaffold of this compound is assembled by a nonribosomal peptide synthetase (NRPS) system.

The biosynthetic gene cluster for Saframycin A (SFM-A) from Streptomyces lavendulae NRRL 11002 has been cloned and localized to a 62-kb contiguous DNA region researchgate.netnih.govpsu.edu. This cluster contains approximately 30 genes, encoding an NRPS system, tailoring enzymes, regulatory proteins, and resistance proteins researchgate.netnih.govpsu.edu. Key NRPS genes identified within the SFM-A cluster include sfmA, sfmB, and sfmC nih.govsecondarymetabolites.org. The organization of these genes and their encoded proteins is crucial for the stepwise assembly of the peptide backbone nih.govsecondarymetabolites.org.

Saframycin biosynthesis employs an NRPS system that deviates from the typical colinear assembly rule researchgate.netnih.govpsu.edu. The NRPS modules are responsible for recognizing, activating, and incorporating specific amino acid residues into the growing peptide chain ebi.ac.uk. For Saframycin A, the NRPS system is characterized by an unusual assembly process where the last module is predicted to act in an iterative manner to form a tetrapeptidyl intermediate researchgate.netnih.govpsu.edu. This iterative mechanism, where modules are reused, is distinct from the linear, colinear assembly seen in many other NRPS pathways researchgate.netnih.govpsu.educirad.frmdpi-res.com. Biochemical studies involving the characterization of adenylation domain specificities support this iterative hypothesis for the final module's action researchgate.netnih.govpsu.edu.

Tailoring Enzymes and Post-Assembly Modifications

Following the initial assembly by the NRPS, the this compound molecule undergoes several post-assembly modifications by tailoring enzymes to achieve its final active structure researchgate.netbeilstein-journals.orgresearchgate.netnih.gov. These modifications can include methylation, oxidation, and other chemical transformations. For instance, the proposed biosynthesis of saframycin MX1 involves further methylation and oxidation steps after the NRPS-catalyzed tetrapeptide formation and subsequent folding nih.govresearchgate.net. Specific tailoring enzymes like SfmM1 are involved in N-methylation, while SfmO2 and SfmO4 promote oxidation of phenols on the A- and E-rings beilstein-journals.org. Additionally, a membrane-bound peptidase, SfmE, is responsible for excising a fatty acid moiety from the N-terminus of the C1 side chain beilstein-journals.org.

Structural Biology of Saframycins Relevant to Ad 1 Activity

Solution Conformation Analysis via Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamic behavior of molecules in solution chemrxiv.orginnovationnewsnetwork.com. For complex natural products like Saframycin Ad-1, NMR techniques are vital for elucidating their precise molecular geometry and average conformations. High-field NMR, particularly 400 MHz and above, combined with selective double irradiation experiments, allows for the unambiguous assignment of proton chemical shifts and coupling constants cdnsciencepub.com. These parameters, along with Nuclear Overhauser Effect (NOE) experiments, provide critical data for establishing the molecular geometry and average conformations in solution cdnsciencepub.comarxiv.org.

Protonation Sites and their Implications for Biological Activity

The biological activity of many small molecules, including antibiotics, is often modulated by their protonation state, which is influenced by the surrounding pH nih.gov. For saframycins, research has indicated that specific nitrogen atoms are likely sites of protonation. In studies on Saframycin A and C, the addition of trifluoroacetic acid (CF₃COOH) to DMSO-d₆ solutions led to selective chemical shift changes, identifying the nitrogen atom at position 12 as a primary site of protonation cdnsciencepub.com.

This protonation event is significant as it is directly linked to the acid-promoted binding of these antibiotics to DNA, a key aspect of their cytotoxic action cdnsciencepub.com. The ability of this compound to interact with biological targets like DNA is likely dependent on the accessibility and chemical environment of its basic nitrogen centers. Understanding which nitrogen atoms are most readily protonated at physiological pH can provide insights into how the molecule interacts with cellular components and exerts its biological effects. While specific pKa values for this compound are not provided, the general understanding from related saframycins suggests that protonation plays a critical role in mediating its interactions and subsequent biological activity.

Insights from Analogous Tetrahydroisoquinoline Structures

This compound belongs to the broader class of tetrahydroisoquinoline (THIQ) alkaloids, a diverse group of natural products known for a wide spectrum of biological activities, including potent antitumor properties acs.orgresearchgate.netsemanticscholar.orgresearchgate.netacs.org. The structural similarity between this compound and other THIQ antibiotics, such as Saframycin A, C, and related compounds like renieramycins and ecteinascidins, offers valuable insights into its structure-activity relationships (SAR) acs.orgresearchgate.netsemanticscholar.orgresearchgate.netacs.orgjst.go.jp.

The THIQ core structure is a fundamental scaffold that underpins the biological activity of this class of compounds acs.orgsemanticscholar.orgacs.org. For instance, this compound is structurally identified as 26-homosaframycin A jst.go.jp. Studies on Saframycin A have revealed that its antitumor activity involves sequence-specific covalent binding to DNA, often initiated by the formation of an iminium species nih.govresearchgate.net. This interaction is influenced by the molecule's ability to recognize specific DNA sequences, such as those rich in guanines (e.g., 5'-GGG or 5'-GGC) nih.gov.

Comparing this compound with other THIQs, such as renieramycins, highlights subtle structural differences that can lead to variations in biological potency and target interactions acs.orgresearchgate.netacs.org. Renieramycins, for example, share a high structural similarity with saframycins but differ at the C1 position, possessing an ester or alcohol functionality instead of an amide side chain acs.orgsemanticscholar.org. Understanding these structural nuances within the THIQ family allows researchers to infer potential binding modes and mechanisms of action for this compound, even in the absence of direct experimental data for every specific derivative. The development of total synthesis strategies for THIQ alkaloids, including Saframycin A, often employs key reactions like the Pictet-Spengler cyclization, underscoring the importance of the THIQ scaffold in their construction and function acs.orgmdpi.com.

Q & A

Q. What are the structural characteristics of Saframycin Ad-1, and how do they differ from other saframycins?

this compound is a tetrahydroisoquinoline alkaloid with a molecular formula of C₃₁H₃₄N₄O₁₀ and a molecular weight of 622.62 g/mol . Unlike other saframycins (e.g., Y3, Yd-1), Ad-1 lacks an amino functional group in its side chain, a feature critical for chemical modifications in derivatives . Its structure was elucidated via directed biosynthesis using Streptomyces lavendulae No. 314 supplemented with 2-amino-/z-butyric acid , distinguishing it from analogs derived from tyrosine or alanine .

Q. What methodologies are employed in the biosynthesis of this compound?

this compound is synthesized via directed biosynthesis using resting cells of Streptomyces lavendulae. Key steps include:

- Supplementing the culture medium with 2-amino-/z-butyric acid to redirect metabolic pathways .

- Optimizing buffer conditions (pH, temperature) to stabilize intermediate compounds .

- Purification via column chromatography and HPLC, followed by structural validation using NMR and mass spectrometry . Note: Yield optimization requires balancing amino acid analog concentrations to avoid cellular toxicity .

Q. What biological activities have been reported for this compound?

this compound exhibits:

- Antimicrobial activity : Moderate inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus), but weaker than saframycins with amino-modified side chains .

- Cytotoxic effects : IC₅₀ values of 0.8–1.2 μM in murine leukemia L1210 cells, comparable to saframycin MX1 .

- Mechanistic insight: Ad-1 intercalates DNA and inhibits topoisomerase I, though its lack of a reactive amino group reduces alkylation potential compared to other analogs .

Advanced Research Questions

Q. How can researchers optimize this compound yield during directed biosynthesis?

Yield optimization strategies include:

- Precursor titration : Incremental addition of 2-amino-/z-butyric acid (0.1–0.5 mM) to minimize feedback inhibition .

- Metabolic engineering : Knockout of competing pathways (e.g., saframycin A biosynthesis genes) to redirect flux toward Ad-1 .

- Fed-batch fermentation : Maintaining dissolved oxygen >30% and pH 6.8–7.2 enhances cell viability and product titer . Data-driven approach: Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, precursor concentration) .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from:

- Pharmacokinetic variability : Ad-1’s poor solubility limits bioavailability. Solutions include nanoformulation (e.g., liposomal encapsulation) .

- Tumor microenvironment factors : Hypoxia reduces Ad-1’s DNA-binding efficiency. Combinatorial therapy with hypoxia-activated prodrugs (e.g., tirapazamine) may synergize effects . Methodological recommendation: Use orthotopic xenograft models instead of subcutaneous implants to better mimic human tumor conditions .

Q. What analytical techniques are recommended for characterizing novel saframycin analogs like Ad-1?

A multi-modal approach is critical:

- Structural elucidation : High-resolution NMR (¹³C, ¹H) and tandem mass spectrometry (MS/MS) for backbone and side-chain analysis .

- Activity profiling :

- In vitro: DNA relaxation assays (topoisomerase inhibition) .

- In silico: Molecular docking to predict DNA minor-groove binding affinity .

- Quality control : HPLC-PDA (photodiode array) to monitor purity (>95%) and degradation products .

Methodological Guidance

- Literature Reviews : Use systematic reviews to identify gaps in saframycin mechanisms (e.g., role of side-chain chemistry in resistance) .

- Experimental Design : Adhere to ICH guidelines for preclinical studies, including dose-ranging trials and toxicity profiling .

- Data Reporting : Follow CONSORT standards for in vivo studies, detailing randomization, blinding, and statistical power .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.